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molecular formula C6H4F2N2S B8446135 3,5-Difluoropyridine-2-carbothioamide

3,5-Difluoropyridine-2-carbothioamide

Cat. No. B8446135
M. Wt: 174.17 g/mol
InChI Key: XNGXRXYRVXUTOQ-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

3,5-Difluoropicolinonitrile (1.00 g) was partially dissolved in methanol (5 mL) and cooled to 0° C. A solution of ammonium sulfide in water (1.1 mL, 45% weight) was added slowly and the reaction was stirred 14 hours. The reaction was decanted and this solution was concentrated and then purified by column chromatography using dichloromethane as the eluant to obtain the title compound (0.17 g) having the following physical data.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[NH4+]=[S:12]>CO.O>[F:1][C:2]1[C:3]([C:9](=[S:12])[NH2:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was decanted
CONCENTRATION
Type
CONCENTRATION
Details
this solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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